molecular formula C20H20N4O3S2 B3534244 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B3534244
M. Wt: 428.5 g/mol
InChI Key: DDVFUYSTRBSGJE-UHFFFAOYSA-N
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Description

The compound “2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzimidazole ring, a thioether linkage, a benzothiazole ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and benzothiazole rings, followed by the introduction of the ethoxy groups and the thioether linkage. The final step would likely be the formation of the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzimidazole and benzothiazole rings are aromatic and planar, which could contribute to the stability of the molecule. The ethoxy groups could increase the solubility of the compound in organic solvents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzothiazole rings, as well as the ethoxy groups and the acetamide group. The thioether linkage could also play a role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and benzothiazole rings could contribute to its stability, while the ethoxy groups could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological targets through the benzimidazole and benzothiazole rings, or it could undergo metabolic transformations in the body .

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications. It could also be interesting to investigate its interactions with biological targets and its potential use in medicinal chemistry .

properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-3-26-12-5-7-14-16(9-12)23-19(21-14)28-11-18(25)24-20-22-15-8-6-13(27-4-2)10-17(15)29-20/h5-10H,3-4,11H2,1-2H3,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFUYSTRBSGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 5
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 6
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

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